molecular formula C18H12F3NO4S2 B2865585 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate CAS No. 896305-18-3

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate

Cat. No.: B2865585
CAS No.: 896305-18-3
M. Wt: 427.41
InChI Key: IJIBKNAMJKZOLS-UHFFFAOYSA-N
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Description

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate is a complex heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. This molecule integrates multiple pharmaceutically relevant motifs, including a 4-methylthiazole ring, a 4-oxo-4H-pyran core, and a 4-(trifluoromethyl)benzoate ester. The presence of the thiazole moiety is particularly noteworthy, as this heterocycle is frequently explored in the development of novel antiviral agents . Compounds with this specific pyran-3-yl benzoate structure have demonstrated potent and selective activity as functional antagonists of G Protein-Coupled Receptors (GPCRs) , such as the apelin (APJ) receptor, making them valuable pharmacological tools for probing related signaling pathways . The structural complexity of this compound, characterized by its distinct molecular framework, offers researchers a versatile building block for synthesizing more complex molecules and a candidate for screening against various biological targets. The product is supplied for non-human research applications only and is not intended for diagnostic, therapeutic, or veterinary use. Researchers are responsible for determining suitability for specific experimental applications.

Properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO4S2/c1-10-8-27-17(22-10)28-9-13-6-14(23)15(7-25-13)26-16(24)11-2-4-12(5-3-11)18(19,20)21/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIBKNAMJKZOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

This compound acts like a PPAR agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound binds to the PPAR, activating it, which then regulates gene expression

Biochemical Pathways

The activation of PPARs leads to the transcription of specific genes involved in energy metabolism, including lipid metabolism, glucose homeostasis, and cell differentiation. The downstream effects of these biochemical pathways can vary widely, depending on the specific genes that are transcribed and the tissues in which they are expressed.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of biological processes regulated by PPARs. For instance, it can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process.

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate is a complex organic compound with significant implications in medicinal chemistry. This compound is a derivative of thiazole and pyran, and it has been identified as a key intermediate in the synthesis of Prulifloxacin, a novel tricyclic quinolone antibiotic. The structural characteristics of this compound suggest potential biological activities that warrant further investigation.

Chemical Structure and Properties

The molecular formula of this compound is C18H18F3N2O5S, with a molecular weight of approximately 396.41 g/mol. The compound features multiple functional groups, including thiazole and pyran rings, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC18H18F3N2O5S
Molecular Weight396.41 g/mol
StructureComplex heterocyclic
Functional GroupsThiazole, Pyran, Benzoate

The mechanism of action for this compound involves its interaction with specific biological targets. Compounds with similar structures have been shown to inhibit various enzymes and receptors, impacting critical biological pathways. Notably, thiazole derivatives often exhibit activity against matrix metalloproteinases (MMPs), kinases, and anti-apoptotic BCL2 family proteins, which are significant in cancer therapy and inflammation management.

Biological Activity

Research indicates that this compound may possess several biological activities:

  • Antimicrobial Activity : As an intermediate in the synthesis of quinolone antibiotics, this compound likely exhibits antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Thiazole derivatives have shown significant analgesic and anti-inflammatory activities in vitro.
  • Antitumor Potential : Preliminary studies suggest that compounds with similar structures may inhibit tumor cell proliferation through various mechanisms.

Antimicrobial Efficacy

A study evaluating the efficacy of thiazole derivatives demonstrated that compounds structurally related to this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 1 µg/mL for certain derivatives.

Anti-inflammatory Activity

In vitro assays conducted on thiazole derivatives revealed that these compounds could significantly reduce pro-inflammatory cytokine production in activated macrophages. The study highlighted a reduction in TNF-alpha and IL-6 levels, suggesting potential applications in treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of thiazole derivatives generally shows moderate solubility in organic solvents but limited water solubility. Studies indicate that these compounds can be metabolized by cytochrome P450 enzymes, affecting their bioavailability and therapeutic efficacy. Further research is necessary to elucidate the complete pharmacokinetic parameters specific to this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Impact

Key Compounds for Comparison :

3-(α,α-Dibromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives (): Structure: Pyran core with dibromoacetyl and hydroxyl groups. Activity: Antimicrobial and antifungal agents. The trifluoromethyl group in the subject compound likely enhances stability compared to hydroxyl or bromo substituents .

2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate (): Structure: Pyran ring with methoxyphenoxy and benzoate groups. The thiazole-thio-methyl group in the subject compound offers superior lipophilicity, favoring membrane penetration in biological systems .

6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(Pyrrolidin-1-ylsulfonyl)benzoate (): Structure: Pyrimidine-thio-methyl and sulfonylbenzoate substituents. However, the trifluoromethyl group in the subject compound provides stronger electron-withdrawing effects, which may improve binding to hydrophobic enzyme pockets .

Physicochemical Properties

Property Subject Compound 3-(α,α-Dibromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-pyran-4-yl benzoate
Molecular Weight ~485 g/mol ~320 g/mol ~386 g/mol
LogP ~3.8 (estimated) ~2.1 ~2.9
Key Functional Groups Trifluoromethyl, Thiazole-thio-methyl Dibromoacetyl, Hydroxy Methoxyphenoxy, Benzoate
Stability High (CF3 group resists metabolism) Moderate (prone to dehalogenation) Low (methoxy group oxidizes readily)

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